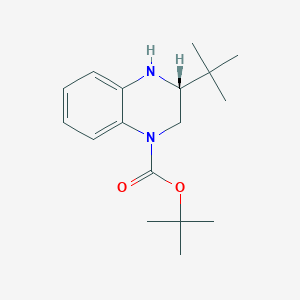![molecular formula C19H22N4O3 B2536139 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide CAS No. 1115565-55-3](/img/structure/B2536139.png)
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are characterized by a pyrimidine ring fused with a pyrrole ring .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through a one-pot condensation from 2-amino furans/pyrroles . This process requires similar reaction conditions, providing access to two diverse series of natural product-like heterocycles .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines includes a pyrimidine ring fused with a pyrrole ring . The specific structure of “2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide” would include additional functional groups attached to this core structure.科学的研究の応用
Antimicrobial and Antiviral Activities
Research has shown that pyrrolo[2,3-d]pyrimidine derivatives exhibit promising antimicrobial and antiviral activities. A study by Hilmy et al. (2021) synthesized new pyrrolo[2,3-d]pyrimidine derivatives demonstrating significant antimicrobial properties compared to Gentamicin and antiviral activities against Newcastle disease, highlighting the potential of these compounds in developing new antimicrobial and antiviral agents (Hilmy et al., 2021).
Antifolate and Antitumor Properties
Another aspect of pyrrolo[2,3-d]pyrimidine derivatives is their application in cancer research. Gangjee et al. (2007) detailed the synthesis of classical and nonclassical antifolates from this compound class, showcasing their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown remarkable inhibition of human DHFR and the growth of several tumor cells in culture, indicating their usefulness in cancer therapy (Gangjee et al., 2007).
Radioligand Imaging
Furthermore, derivatives of pyrrolo[2,3-d]pyrimidine have been explored for their potential in radioligand imaging, particularly for the translocator protein (18 kDa) with PET. Dollé et al. (2008) synthesized [18F]DPA-714, a derivative within this class, for imaging purposes, demonstrating the compound's suitability for in vivo positron emission tomography (PET) imaging due to its selective binding properties (Dollé et al., 2008).
Antimicrobial Activity of Heterocyclic Compounds
Additionally, pyrrolo[2,3-d]pyrimidine-based compounds have been involved in the synthesis of new heterocyclic compounds with enhanced antimicrobial activity. Bondock et al. (2008) reported on the synthesis and antimicrobial evaluation of new heterocycles incorporating an antipyrine moiety, showcasing the versatility of pyrrolo[2,3-d]pyrimidine derivatives in developing novel antimicrobial agents (Bondock et al., 2008).
作用機序
将来の方向性
Pyrrolo[2,3-d]pyrimidines and related compounds continue to be of interest in medicinal chemistry due to their potential therapeutic properties . Future research may focus on optimizing the synthesis of these compounds, exploring their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.
特性
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-3-7-10-20-15(24)12-23-18(25)17-16(22-19(23)26)14(11-21-17)13-8-5-4-6-9-13/h4-6,8-9,11,21H,2-3,7,10,12H2,1H3,(H,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSBUQLZNXMXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

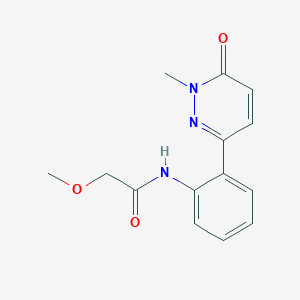
![8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2536059.png)
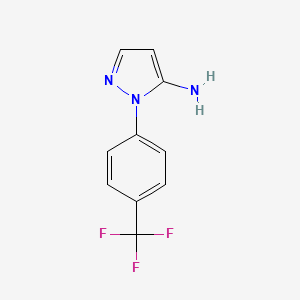
![Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2536061.png)
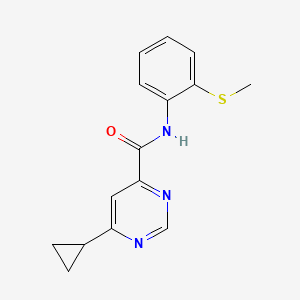
![N-(2,6-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2536067.png)
methanone](/img/structure/B2536068.png)
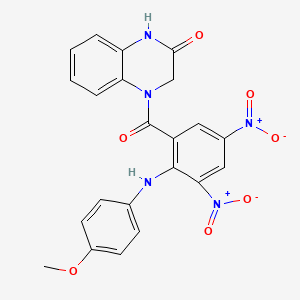

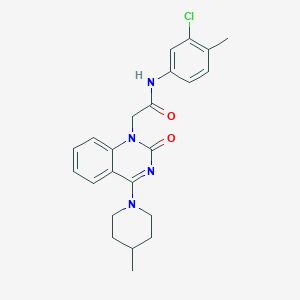
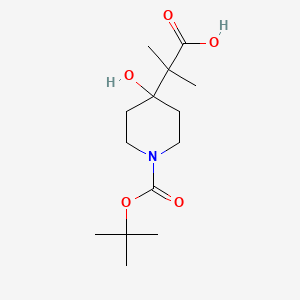
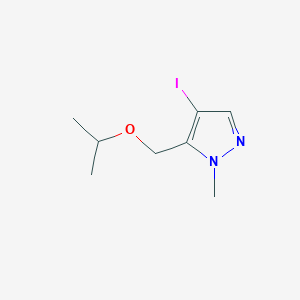
![2-(2-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2536076.png)
